molecular formula C26H41N9O11S B1253462 Chitinovorin A

Chitinovorin A

Cat. No. B1253462
M. Wt: 687.7 g/mol
InChI Key: QIKMSWPGMFAWFV-IMEJHETLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitinovorin A is a natural product found in Flavobacterium with data available.

Scientific Research Applications

1. Biotechnological Applications

Chitinovorin A, due to its chitinolytic properties, has numerous applications in biotechnology. These include the preparation of pharmaceutically important chitooligosaccharides and N-acetyl d-glucosamine, the production of single-cell protein, and the isolation of protoplasts from fungi and yeast. Additionally, it plays a significant role in the control of pathogenic fungi, the treatment of chitinous waste, and the control of malaria transmission (Dahiya, Tewari, & Hoondal, 2006).

2. Environmental Protection

This compound is also crucial in environmental protection. Its microbial producers can inhibit the growth of fungal diseases threatening global crop production. The potential for natural biofungicides, derived from this compound, to replace or supplement chemical fungicides is significant. This could reduce the environmental impact of chemicals and support sustainable agricultural and forestry development (Swiontek Brzezinska et al., 2013).

3. Medical and Pharmaceutical Applications

In the medical field, this compound and related compounds show promise in drug delivery systems, especially for ocular applications. Chitosan nanoparticles, for instance, have been used to encapsulate antioxidants for eye conditions, demonstrating safety and potential effectiveness (Baptista da Silva et al., 2016).

4. Implantable Biomedical Applications

This compound, particularly its derivative chitosan, is increasingly used in implantable biomedical applications. Its utility as a wound dressing material, drug delivery vehicle, and in tissue engineering highlights its significance in the biomedical field. Notable research contributions in this area primarily come from Asia, especially Japan (Khor & Lim, 2003).

5. Food Industry Applications

In the food industry, this compound derivatives like chitosan have been used for dye removal from aqueous solutions, serving as an adsorbent in wastewater treatment. This application is part of a broader trend of using chitinous products in environmentally friendly processes within the food and beverage industry (Crini & Badot, 2008).

properties

Molecular Formula

C26H41N9O11S

Molecular Weight

687.7 g/mol

IUPAC Name

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C26H41N9O11S/c1-12(27)20(40)33-15(5-3-7-31-25(29)30)16(37)8-18(39)46-9-13-10-47-24-26(32-11-36,23(45)35(24)19(13)22(43)44)34-17(38)6-2-4-14(28)21(41)42/h11-12,14-16,24,37H,2-10,27-28H2,1H3,(H,32,36)(H,33,40)(H,34,38)(H,41,42)(H,43,44)(H4,29,30,31)/t12-,14+,15-,16+,24+,26+/m0/s1

InChI Key

QIKMSWPGMFAWFV-IMEJHETLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)[C@@H](CC(=O)OCC1=C(N2[C@@H]([C@](C2=O)(NC=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O)O)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N

synonyms

chitinovorin A
chitinovorin-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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